N-(furan-2-ylmethyl)-2-propoxybenzamide
Description
N-(furan-2-ylmethyl)-2-propoxybenzamide is a benzamide derivative featuring a furan-2-ylmethyl substituent attached to the amide nitrogen and a propoxy group at the 2-position of the benzamide ring.
- Amide bond formation between 2-propoxybenzoic acid (or its activated derivative, such as an acyl chloride) and furan-2-ylmethylamine.
- Purification via techniques like flash chromatography or recrystallization, as seen in similar benzamide syntheses (e.g., JXC010 in , % yield) .
The furan ring introduces electron-rich aromaticity, while the propoxy group provides steric bulk and moderate hydrophobicity.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C15H17NO3/c1-2-9-19-14-8-4-3-7-13(14)15(17)16-11-12-6-5-10-18-12/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
InChI Key |
HTQOYXWSDNTHKV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Theoretical values based on structural analysis.
Key Observations:
- Polarity: The 4-aminophenyl derivative () is more polar due to the -NH₂ group, enhancing water solubility compared to the furan analog .
- Electron Effects : Flutolanil’s trifluoromethyl group increases electrophilicity, favoring interactions with biological targets, whereas the furan’s oxygen may participate in π-π stacking or hydrogen bonding .
- Steric Effects : The propoxy group in the target compound introduces greater steric hindrance than methyl or isopropoxy substituents in mepronil or flutolanil .
Crystallographic and Stability Data
- Nitrobenzamide Derivatives (): Nitro groups induce planar molecular geometries, facilitating tight crystal packing. For example, N-(2-methylphenyl)-2-nitrobenzamide crystallizes in a monoclinic system with strong intermolecular H-bonding .
- Halogenated Analogs () : Bromine/chlorine substituents enhance thermal stability but may reduce solubility. The target compound’s furan ring could introduce torsional strain, affecting crystallinity .
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